Cellular Growth Inhibition Potency: BI 69A11 vs. GSK690693 in Melanoma Cells (Direct Head-to-Head)
In UACC 903 human melanoma cells (PTEN-mutant, BRAF-mutant), BI 69A11 achieved a 46-fold greater cellular potency than the pan-AKT inhibitor GSK690693 in cell viability assays. BI 69A11 inhibited cell growth with an EC₅₀ of 1.8 μM, whereas GSK690693 required 83 μM to achieve the same effect [1]. This differential cannot be explained by AKT enzymatic potency alone—GSK690693 inhibits AKT1/2/3 with IC₅₀ values of 2/13/9 nM, far more potently than BI 69A11 (AKT1 IC₅₀ = 2.3 μM)—indicating that BI 69A11's superior cellular activity depends on its additional targets beyond AKT [1].
| Evidence Dimension | Cellular growth inhibition (EC₅₀) in UACC 903 melanoma cells |
|---|---|
| Target Compound Data | BI 69A11 EC₅₀ = 1.8 μM (72 h, CellTiter Blue assay) |
| Comparator Or Baseline | GSK690693 EC₅₀ = 83 μM (same assay, same cell line, same duration) |
| Quantified Difference | 46-fold lower EC₅₀ for BI 69A11 (1.8 μM vs. 83 μM) |
| Conditions | UACC 903 human melanoma cells (BRAF V600E, PTEN-null); 72-hour incubation; CellTiter Blue viability assay; n=3 independent experiments; non-linear curve fit with Prism software [1] |
Why This Matters
For cell-based screening or in vitro pharmacology, BI 69A11 achieves effective growth inhibition at low-micromolar concentrations that are experimentally practical, whereas GSK690693 requires near-cytotoxic solvent concentrations (>80 μM DMSO), rendering it unusable for many cell-based assays.
- [1] Feng Y, Barile E, De SK, et al. Effective inhibition of melanoma by BI-69A11 is mediated by dual targeting of the AKT and NF-κB pathways. Pigment Cell & Melanoma Research. 2011;24(4):703–713. (Fig. 2C: EC₅₀ comparison BI-69A11 vs. GSK690693 in UACC 903 cells) View Source
